7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
The exact mass of the compound this compound is 455.16451973 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-5,6-bis(4-methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-33-21-11-5-18(6-12-21)23-24-26(29-16-30-27(24)32)31(15-17-3-9-20(28)10-4-17)25(23)19-7-13-22(34-2)14-8-19/h3-14,16H,15H2,1-2H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVVGRAESYGPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrolopyrimidine core followed by the introduction of the 4-fluorobenzyl and methoxyphenyl substituents. The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 10.5 | Apoptosis induction |
| HeLa (cervical carcinoma) | 8.2 | Cell cycle arrest |
| A549 (lung carcinoma) | 12.0 | Inhibition of migration and invasion |
TRPV Channel Modulation
The compound's interaction with transient receptor potential (TRP) channels has been assessed in vitro. Structure-activity relationship studies indicate that modifications at specific positions can enhance TRPV channel antagonism.
Inhibition Studies
Inhibitory effects on enzymes such as tyrosinase have also been evaluated. The compound exhibited competitive inhibition with low micromolar IC50 values, suggesting its potential as a therapeutic agent for conditions related to melanin production.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 25.0 | Competitive |
| Control Compound | 40.0 | Non-competitive |
Case Studies
- Antitumor Efficacy : A study involving the administration of this compound in a xenograft model demonstrated significant tumor reduction compared to controls, indicating its potential as an anticancer agent.
- TRPV Channel Studies : In vivo studies showed that derivatives with similar structures could modulate TRPV channels effectively, leading to pain relief in neuropathic pain models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
